1-(2-Fluorophenyl)-4-tosylpiperazine
Overview
Description
1-(2-Fluorophenyl)-4-tosylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to the piperazine ring and a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the piperazine ring
Biochemical Analysis
Biochemical Properties
1-(2-Fluorophenyl)-4-tosylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effects on cellular function . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes and overall cell health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Toxic or adverse effects at high doses include cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism can lead to the formation of different metabolites, which may have their own biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been observed to interact with certain transporters that facilitate its movement across cell membranes . Additionally, binding proteins can influence its localization and accumulation within specific tissues or cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can affect its activity and function, influencing various cellular processes.
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-4-tosylpiperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-4-tosylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted piperazines.
Scientific Research Applications
1-(2-Fluorophenyl)-4-tosylpiperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-tosylpiperazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human equilibrative nucleoside transporters (ENTs), particularly ENT2, by binding to the transporter and preventing the uptake of nucleosides . This inhibition can affect nucleotide synthesis and adenosine regulation, which are important for various cellular functions.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-4-tosylpiperazine can be compared with other piperazine derivatives, such as:
1-(2-Fluorophenyl)piperazine: Lacks the tosyl group, which may affect its biological activity and chemical reactivity.
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits anti-inflammatory activity and has a different pharmacological profile compared to this compound.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-(4-methylphenyl)sulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-14-6-8-15(9-7-14)23(21,22)20-12-10-19(11-13-20)17-5-3-2-4-16(17)18/h2-9H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENFIOQUEXDSIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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